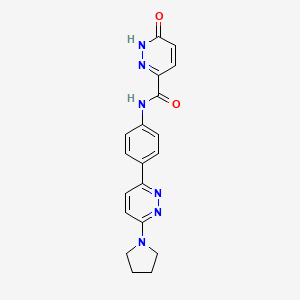

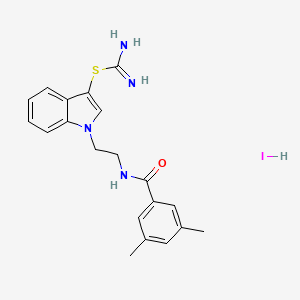

1-(2-(3,5-dimethylbenzamido)ethyl)-1H-indol-3-yl carbamimidothioate hydroiodide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

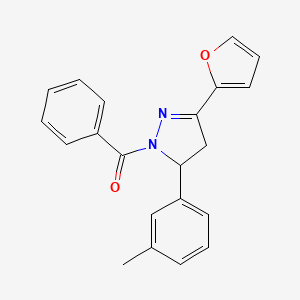

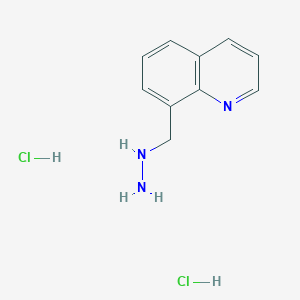

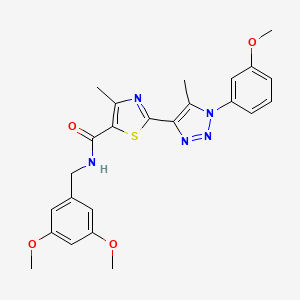

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these groups around the central indole ring. The exact structure would depend on the specific synthetic steps used. Single crystal X-ray diffraction is a common method used to determine the structure of such compounds .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The indole ring is aromatic and relatively stable, but can undergo electrophilic substitution. The benzamido group might participate in condensation reactions, and the carbamimidothioate group could be involved in nucleophilic substitution or addition reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as solubility, melting point, and boiling point would be influenced by the functional groups present and their arrangement in the molecule .Applications De Recherche Scientifique

Photophysical and Electrochemical Properties for Solar Cell Efficiency

The research explores the synthesis and application of indole derivatives in enhancing the photoelectric conversion efficiency of dye-sensitized solar cells. Specifically, carboxylated cyanine dyes, which share structural motifs with the compound of interest, have been investigated for their potential to improve solar cell performance. These compounds demonstrate promising photophysical and electrochemical properties, indicating that similar structural derivatives, including 1-(2-(3,5-dimethylbenzamido)ethyl)-1H-indol-3-yl carbamimidothioate hydroiodide, could serve as efficient sensitizers in nanocrystalline TiO2 solar cells to increase photoelectric conversion efficiency. This suggests a potential application in the development of more efficient solar energy harvesting technologies (Wu et al., 2009).

Allosteric Modulation of Cannabinoid Receptor

A study on the allosteric modulation of the cannabinoid CB1 receptor identified compounds with structural similarities to the specified chemical as potential allosteric modulators. These modulators can induce a conformational change in the CB1 receptor, increasing the affinity of agonists for the orthosteric binding site. This research opens the door for the development of novel therapeutics targeting the CB1 receptor, potentially offering new avenues for the treatment of conditions modulated by this receptor, such as pain, obesity, and neurological disorders (Price et al., 2005).

Synthesis and Antimicrobial Activity

The synthesis and evaluation of bisindole derivatives, which are structurally related to the compound , have demonstrated significant antimicrobial activity. These findings suggest that this compound could also possess antimicrobial properties, making it a candidate for further research in the development of new antimicrobial agents. The chemoselective behavior observed in the synthesis process provides insights into the compound's reactivity and potential applications in designing targeted antimicrobial therapies (Gadaginamath & Shyadligeri, 2000).

Advanced Fluorescence Probes for Biological Imaging

The development of novel 4-aza-indole derivatives, which exhibit high fluorescence intensity and reverse solvatochromism behavior, highlights the potential application of structurally similar compounds in biological imaging. These properties suggest that this compound could be utilized as a fluorescent probe for bioimaging, offering advantages such as high quantum yield and sensitivity to environmental changes. This application could significantly benefit research in cellular biology and the development of diagnostic tools (Bozkurt & Doğan, 2018).

Safety and Hazards

Propriétés

IUPAC Name |

[1-[2-[(3,5-dimethylbenzoyl)amino]ethyl]indol-3-yl] carbamimidothioate;hydroiodide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4OS.HI/c1-13-9-14(2)11-15(10-13)19(25)23-7-8-24-12-18(26-20(21)22)16-5-3-4-6-17(16)24;/h3-6,9-12H,7-8H2,1-2H3,(H3,21,22)(H,23,25);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQMZOVHTFARIOQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)NCCN2C=C(C3=CC=CC=C32)SC(=N)N)C.I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23IN4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

494.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-4-(2-thienyl)pyrimidine](/img/structure/B2602590.png)

![(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(o-tolyl)methanone](/img/structure/B2602593.png)

![N-[2-(1,3-benzothiazol-2-yl)phenyl]-2,2-diphenylacetamide](/img/structure/B2602594.png)

![2-{(4-Chlorobenzyl)[(4-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B2602604.png)

![(2Z)-N-acetyl-2-[(4-methylphenyl)imino]-6-nitro-2H-chromene-3-carboxamide](/img/structure/B2602608.png)

![methyl 1-((4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)sulfonyl)piperidine-4-carboxylate](/img/structure/B2602610.png)

![N-(1-{1-[(2-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}pentyl)acetamide](/img/structure/B2602611.png)